({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid
Description
Evolution of Oxime Chemistry in Furan Research
Oxime-functionalized furans have emerged as critical intermediates in synthetic organic chemistry due to their dual reactivity from the furan ring and the oxime group. The integration of oxime motifs into furan derivatives gained momentum in the mid-20th century, driven by the need for stable intermediates in heterocyclic synthesis. Early work focused on the condensation of furfural derivatives with hydroxylamine to form furyl oximes, which served as precursors for nitroso compounds and nitrogen-containing heterocycles. For example, 3-cyanofuran-2-carboxylic acid was synthesized via oxime intermediates, demonstrating the utility of oximes in directing regioselective functionalization. The development of polyoxime ether polyols, such as those derived from 2,5-diformylfuran dioxime (DFFD), further highlighted the role of oxime-bearing furans in polymer chemistry, particularly for creating antimicrobial polyurethanes. These advancements underscore the oxime group’s ability to enhance both the chemical versatility and biological activity of furan-based systems.
Historical Development of Aminooxy Compounds
Aminooxy compounds, characterized by the −O−N═C− functional group, have been studied since the 1950s for their unique nucleophilic and chelating properties. Early applications centered on their use as protecting groups for carbonyl compounds and as ligands in coordination chemistry. The synthesis of aminooxyacetic acid derivatives, such as ({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid, marked a shift toward leveraging these compounds in bioorthogonal chemistry and drug design. The aminooxy group’s ability to form stable oxime bonds with ketones and aldehydes under mild conditions enabled its use in protein conjugation and biomaterial functionalization. For instance, aminooxy-functionalized polymers have been employed to create pH-responsive hydrogels, while oxime-containing small molecules exhibit anticancer and anti-inflammatory activities. This historical trajectory illustrates the transition of aminooxy compounds from laboratory curiosities to tools for advanced material and therapeutic development.
This compound in Contemporary Research
This compound (C₇H₇NO₄) represents a hybrid structure combining furan, oxime, and acetic acid moieties. Its synthesis typically involves the condensation of furan-2-carbaldehyde with hydroxylamine, followed by alkylation with bromoacetic acid. Contemporary studies emphasize its role as a bifunctional linker in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where the oxime group facilitates coordination with transition metals like copper and iron. Additionally, its furan ring participates in Diels-Alder reactions, enabling the construction of complex polycyclic architectures. Recent applications include its use in synthesizing antimicrobial polyurethanes, where oxime-containing polyols enhance material stability and biocidal activity. The compound’s structural modularity positions it as a versatile building block in both materials science and medicinal chemistry.
Significance in Heterocyclic Organic Chemistry
The integration of oxime and furan functionalities in this compound exemplifies the strategic design of heterocyclic compounds for multifunctional applications. Furan’s electron-rich aromatic system enables electrophilic substitution at the α- and β-positions, while the oxime group introduces redox-active and metal-chelating properties. This synergy is exploited in catalysis, where the compound acts as a ligand for asymmetric synthesis, and in materials science, where it contributes to self-healing polymers through dynamic oxime bonds. Furthermore, its planar structure and conjugated π-system make it a candidate for organic electronic materials, such as non-fullerene acceptors in photovoltaic devices. The compound’s ability to bridge traditional heterocyclic chemistry with modern functional materials underscores its significance in advancing both fields.
Structural and Synthetic Insights
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-furan-2-ylmethylideneamino]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-7(10)5-12-8-4-6-2-1-3-11-6/h1-4H,5H2,(H,9,10)/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSFTUGAAUCSKJ-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid typically involves the condensation of furan-2-carbaldehyde with aminooxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in ({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring, where electrophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Aminooxyacetic acid derivatives.
Substitution: Substituted furan compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and imine group allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues in the Aryloxyalkanoic Acid Family
a. 3,4-(Dichlorobenzyl)oxyacetic Acid
- Structure : Contains a dichlorobenzyl group instead of a furan-imine system.
- Applications: Explored as a hemoglobin modifier with low toxicity due to non-covalent binding .
b. Oxyacetic Acid of Anacardic Acid (5)
- Structure : Derived from cashew nut shell liquid (CNSL), featuring a long alkyl chain instead of a furan ring.
- Synthesis : Produced via etherification of anacardic acid with KOH in toluene/DMSO (yield: 92%) .
- Properties: Acts as a surfactant and antibacterial agent. Its solubility in water and hexane is lower than ({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid due to hydrophobic alkyl chains .
c. Oxyacetic Acid of CNSL (7)
- Structure: A mixture of oxyacetic acid derivatives from CNSL, including cardanol and cardol analogues.
- Synthesis : Uses sodium chloroacetate and CNSL under optimized conditions (yield: 76%) .
- Properties : Higher solubility in water and hexane compared to pure oxyacetic acid of anacardic acid (5), attributed to isomer mixtures lowering melting points .
Furan-Containing Acetic Acid Derivatives
a. 2-Amino-2-(furan-2-yl)acetic Acid
- Structure: Features a primary amino group instead of an imine-oxygen linkage.
- Properties: Lower molecular weight (141.126 g/mol) and higher polarity due to the amino group. Used in peptide synthesis and chiral resolution .
b. Ammonium (2Z)-2-Furyl(methoxyimino)acetate
- Structure: Contains a methoxyimino group and ammonium counterion.
- Synthesis : Derived from furan-2-carbaldehyde via oxime formation.
- Applications : Acts as a chelating agent in agrochemical formulations .
Physicochemical Properties
Biological Activity
({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid is a furan derivative notable for its unique structural features, including a furan ring, an imine linkage, and an aminooxy functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and drug development for various diseases, including cancer and inflammatory conditions.
The molecular formula of this compound is C₇H₇N₁O₄. The compound's reactivity can be attributed to its functional groups, allowing it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The furan moiety contributes to its biological activity by enabling interactions with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The compound's imine group and furan ring facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism underlies its therapeutic potential in treating conditions influenced by these biological targets.
Biological Activity
Research indicates that compounds containing furan rings exhibit a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of furan have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 20–70 µM against these pathogens .
- Anti-inflammatory Effects : The compound's structural attributes suggest potential anti-inflammatory properties, which are critical for developing treatments for inflammatory diseases. Similar compounds have demonstrated efficacy as dual inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Antibacterial Activity
A study evaluated the antibacterial effects of various furan derivatives, revealing that compounds similar to this compound exhibited MIC values comparable to standard antibiotics. For example, a related compound showed an MIC of 4 µM against S. aureus, indicating strong antibacterial potential .
Enzyme Inhibition
Research has highlighted the potential of furan derivatives as enzyme inhibitors. For instance, compounds with similar structures were tested against key enzymes involved in eicosanoid biosynthesis (COX and lipoxygenase), demonstrating IC50 values that suggest effective inhibition at low concentrations . Such findings support the hypothesis that this compound may also act as a potent inhibitor in similar pathways.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Furan-2-carboxylic acid | Furan-2-carboxylic acid | Contains a carboxylic acid group |
| N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide | Hydrazide | Exhibits strong anticancer activity |
| (E)-furan-2-yldihydrazone | Dihydrazone | Contains hydrazone functionality |
These compounds illustrate variations in functional groups while maintaining the core furan structure, emphasizing the versatility and importance of furan derivatives in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for ({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid, and what reagents/conditions are critical for high yield?
The synthesis typically involves coupling a furan-derived aldehyde with an aminooxyacetic acid derivative. A common method includes:
- Step 1 : Condensation of 2-furaldehyde with hydroxylamine to form the (E)-configured imine intermediate .
- Step 2 : Alkylation of the imine with bromoacetic acid under basic conditions (e.g., NaHCO₃) to introduce the acetic acid moiety . Key considerations include maintaining anhydrous conditions to prevent hydrolysis and using polar aprotic solvents (e.g., DMF) to enhance reactivity. Yields >70% are achievable with stoichiometric optimization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration via coupling constants (J ≈ 12–14 Hz for trans-vinylic protons) and assign the furan and acetic acid moieties .
- X-ray Crystallography : SHELX and ORTEP-3 are widely used for resolving stereochemistry and verifying molecular packing. Hydrogen bonding between the aminooxy and acetic acid groups is a critical structural feature .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How is the biological activity of this compound initially screened in pharmacological studies?
- In vitro assays : Test against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based kinetic assays .
- Cell viability studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ values compared to reference drugs .
- Molecular docking : Predict binding affinity to receptors (e.g., GPCRs) using AutoDock Vina, focusing on the furan and aminooxy groups as key interaction sites .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Byproduct analysis : Use HPLC-MS to identify impurities, such as the (Z)-isomer or hydrolyzed intermediates .
- Condition tuning : Adjust pH (6.5–7.5) to stabilize the imine intermediate and reduce hydrolysis. Catalytic additives (e.g., MgSO₄) improve yields by absorbing water .
- Temperature control : Lower reaction temperatures (0–5°C) minimize side reactions, while microwave-assisted synthesis reduces time and improves selectivity .
Q. What strategies resolve discrepancies between computational and experimental data in structural analysis?
- Crystallographic refinement : Use SHELXL to model disorder or thermal motion in the furan ring, which may cause deviations in bond lengths .
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to validate torsional angles and hydrogen-bonding networks .
- Dynamic NMR : Detect conformational flexibility in solution that may explain differences between solid-state and computational models .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Enzyme inhibition : The aminooxy group acts as a nucleophile, covalently binding to catalytic serine residues in hydrolases, as shown in kinetic studies with irreversible inhibition constants (Kᵢ ≈ 1–10 µM) .
- Receptor modulation : The furan ring engages in π-π stacking with aromatic residues in protein active sites, confirmed via mutagenesis and SPR binding assays .
- Metabolic stability : LC-MS/MS tracks oxidative metabolism of the furan moiety in liver microsomes, guiding structural modifications to enhance half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
